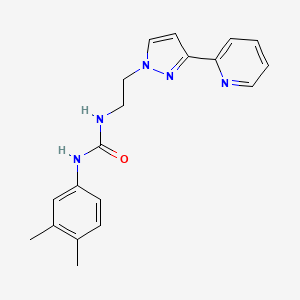

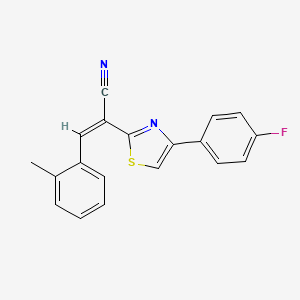

![molecular formula C9H18ClNO B2863638 1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride CAS No. 2470439-06-4](/img/structure/B2863638.png)

1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of “1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride” is not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I found .科学的研究の応用

Stereoselective Conversion and Potential Antagonistic Applications

Stereoselective conversion processes involving 2 H-1,4-oxazin-2-ones lead to the formation of compounds that are of interest as potential Substance P antagonists. A detailed NMR study, supported by conformational calculations, revealed the existence of a temperature and solvent-dependent equilibrium mixture of transoid and cisoid invertomers, showcasing its potential in the development of novel pharmacological agents (Rogiers et al., 2001).

Conformational Dependence Study

The conformational dependence of 15n13c spin-spin coupling constants was explored through the preparation of labeled compounds. This research provided insights into the structural dynamics of related compounds, which could be crucial for designing molecules with specific biological activities (Berger, 1978).

Synthesis and Anti-Influenza Virus Activity

Novel tricyclic compounds with unique amine moieties were synthesized based on the structure of triperiden for anti-influenza virus agent development. One compound, in particular, showed potent anti-influenza A virus activity, highlighting the therapeutic potential of derivatives of 1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine; hydrochloride (Oka et al., 2001).

Microencapsulation Applications

1-Octyl amine coupled to sodium alginate in an aqueous-phase reaction was used for λ-cyhalothrin microcapsule application, demonstrating the compound's utility in creating advanced materials for targeted pesticide delivery. This showcases the broader applications of the compound beyond pharmaceuticals, extending into agricultural technologies (Yang et al., 2011).

Mechanism of Amide Formation in Bioconjugation

Investigations into the mechanism of amide formation by carbodiimide in aqueous media revealed insights crucial for bioconjugation techniques. Understanding these mechanisms is vital for the development of drug delivery systems and bioconjugate chemistry, indicating the compound's importance in biomedical research (Nakajima & Ikada, 1995).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-ethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-2-9-5-3-8(10,4-6-9)7-11-9;/h2-7,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVLDWCNWXLOMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC(CC1)(CO2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-benzoyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2863558.png)

![1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2863559.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxybenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2863564.png)

![5-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2863565.png)

![2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2863572.png)

![1-(3-Chlorophenyl)-3-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)urea](/img/structure/B2863575.png)

![3-(2,6-dichlorobenzyl)-1-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-methyl-4(1H)-pyridinone](/img/structure/B2863577.png)

![(4E,10R)-10-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2863578.png)